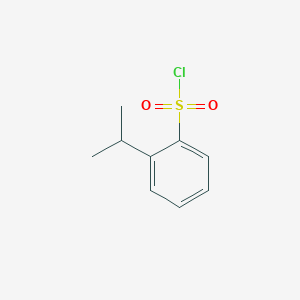
2-(Propan-2-yl)benzene-1-sulfonyl chloride
Übersicht
Beschreibung
2-(Propan-2-yl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 61738-47-4 . It has a molecular weight of 218.7 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of 2-(Propan-2-yl)benzene-1-sulfonyl chloride consists of a benzene ring with a sulfonyl chloride group and a propan-2-yl group attached to it .Physical And Chemical Properties Analysis
2-(Propan-2-yl)benzene-1-sulfonyl chloride is a powder in physical form . It has a molecular weight of 218.7 .Wissenschaftliche Forschungsanwendungen
Arylsulfonylation Applications
Arylsulfonylation of N-isobutylaniline and its derivatives : This process involves the use of benzene-substituted N-isobutylanilines with 3-nitrobenzenesulfonyl chloride. The study explored the reaction kinetics and used quantum-chemical calculations to understand the reaction mechanism, highlighting the role of orbital contributions in determining the reactivity of compounds in arylsulfonylation reactions (Kustova, Sterlikova, & Klyuev, 2002).
Sulfonylation in Organic Synthesis
Palladium-catalyzed ortho-sulfonylation : This process involves the direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides. The method caters to both electron-rich and electron-deficient substrates, leading to the synthesis of ortho-sulfonylated phenols, showcasing the versatility of sulfonyl chlorides in facilitating complex organic synthesis (Xu et al., 2015).
Catalysis and Photocatalysis
Visible-light-induced radical cascade cyclization : This method uses sulfonyl chlorides for the construction of sulfonated benzoxepines. It features mild reaction conditions and broad substrate scope, highlighting the role of sulfonyl chlorides in photocatalyzed reactions to create complex cyclic structures (Zhou et al., 2021).
Zeolite-Catalyzed Sulfonylation
Sulfonylation using Zn-exchanged zeolites : This study investigated the sulfonylation of substituted benzenes, using zinc-exchanged zeolites and various sulfonating agents including methanesulfonyl chloride and benzenesulfonyl chloride. It highlighted the efficiency of zinc-exchanged zeolites as catalysts, offering insights into the role of metal-exchanged zeolites in enhancing sulfonylation reactions (Laidlaw et al., 2002).
Ionic Liquids in Sulfonylation
Friedel-Crafts sulfonylation in ionic liquids : This study explored the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reactions. It showcased how ionic liquids can serve as both reaction media and catalysts, enhancing the reactivity and selectivity of sulfonylation reactions, and providing insights into the mechanistic details using NMR spectroscopy (Nara, Harjani, & Salunkhe, 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-propan-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHORYVBOBIUIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512883 | |
| Record name | 2-(Propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yl)benzene-1-sulfonyl chloride | |
CAS RN |
61738-47-4 | |
| Record name | 2-(Propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

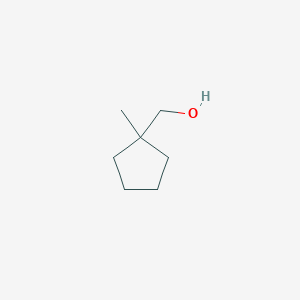
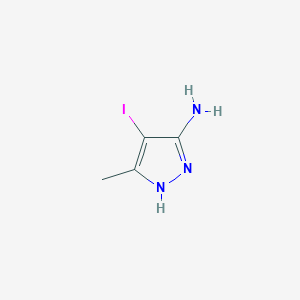
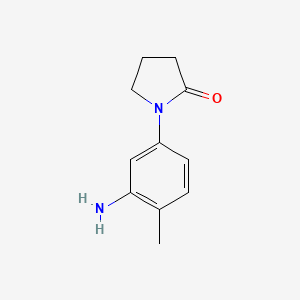
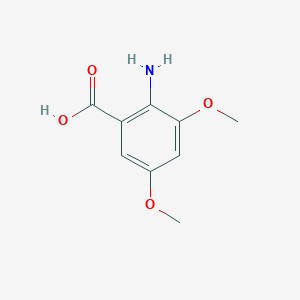
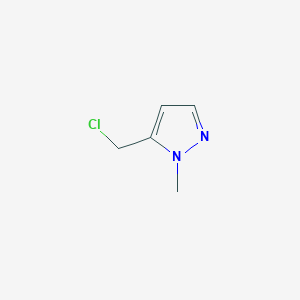
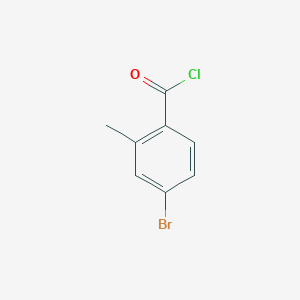
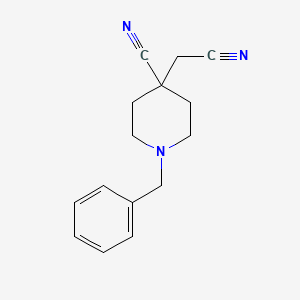
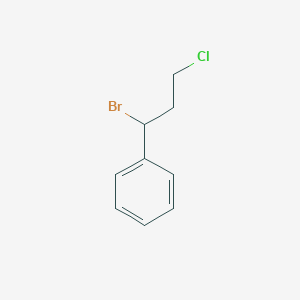
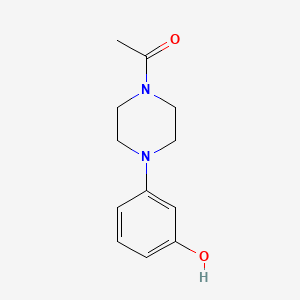
![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)
![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)
